Cas no 57781-53-0 ([2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate)
![[2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate structure](https://fr.kuujia.com/scimg/cas/57781-53-0x500.png)
57781-53-0 structure
Nom du produit:[2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Numéro CAS:57781-53-0
Le MF:C26H30BrFO6
Mégawatts:537.415211200714
CID:372259
[2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate Propriétés chimiques et physiques
Nom et identifiant
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- Pregna-1,4,9(11)-triene-3,20-dione,17,21-bis(acetyloxy)-2-bromo-6-fluoro-16-methyl-, (6b,16a)- (9CI)
- (6beta,16alpha,17xi)-2-bromo-6-fluoro-16-methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl diacetate
- 2-bromo-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 17,21-di(acetate)
- cyclopenta-1,3-diene,rhenium
- [2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,
- [2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
-
- Piscine à noyau: 1S/C26H30BrFO6/c1-13-8-18-16-9-21(28)19-10-22(31)20(27)11-24(19,4)17(16)6-7-25(18,5)26(13,34-15(3)30)23(32)12-33-14(2)29/h6,10-11,13,16,18,21H,7-9,12H2,1-5H3/t13-,16-,18+,21-,24-,25+,26+/m1/s1
- La clé Inchi: YUEHHSDUXVVLBM-WXUUMGDLSA-N
- Sourire: BrC1C(C=C2[C@@H](C[C@@H]3C(=CC[C@]4(C)[C@@](C(COC(C)=O)=O)([C@H](C)C[C@H]43)OC(C)=O)[C@]2(C=1)C)F)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 6
- Complexité: 1080
- Surface topologique des pôles: 86.7
[2-[(6R,8S,10R,13S,14S,16R,17R)-17-Acetyloxy-2-bromo-6-fluoro-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate Littérature connexe
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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